molecular formula C17H12N6O B4722696 (1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one

(1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one

Cat. No.: B4722696
M. Wt: 316.32 g/mol
InChI Key: NIIVKCHEIRZQAC-YDWXAUTNSA-N
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Description

(1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one is a synthetic organic compound characterized by its unique structure, which includes two triazirinyl groups attached to a penta-dienone backbone

Properties

IUPAC Name

(1E,4E)-1,5-bis[4-(triazirin-1-yl)phenyl]penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(11-5-13-1-7-15(8-2-13)22-18-19-22)12-6-14-3-9-16(10-4-14)23-20-21-23/h1-12H/b11-5+,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIVKCHEIRZQAC-YDWXAUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N3N=N3)N4N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)N3N=N3)N4N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(1H-triazirin-1-yl)benzaldehyde with a suitable diene precursor under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazirinyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets. The triazirinyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one is unique due to its dual triazirinyl groups and penta-dienone backbone, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like dichloroaniline or caffeine, this compound offers a versatile platform for the development of new materials and therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E,4E)-1,5-Bis[4-(1H-triazirin-1-YL)phenyl]penta-1,4-dien-3-one

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